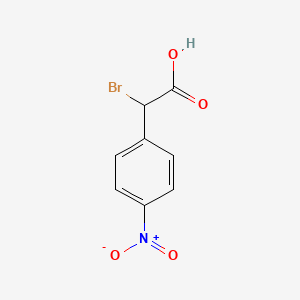

2-Bromo-2-(4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality 2-Bromo-2-(4-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-(4-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6BrNO4 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

2-bromo-2-(4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H6BrNO4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,(H,11,12) |

InChI Key |

SMKXTGGPYJSLGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"2-Bromo-2-(4-nitrophenyl)acetic acid" properties and structure

[1][2]

Executive Summary & Chemical Identity

2-Bromo-2-(4-nitrophenyl)acetic acid is a highly reactive α-halo acid derivative used primarily as a precursor for α-amino acids (e.g., 4-nitrophenylglycine) and in the synthesis of heterocycles via nucleophilic substitution.[1][][3] Its reactivity is driven by the synergistic electron-withdrawing effects of the para-nitro group and the α-bromine, making the benzylic position exceptionally electrophilic.[1]

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 2-Bromo-2-(4-nitrophenyl)acetic acid | |

| CAS Number | 4578-72-7 | Distinct from ring-bromo isomers (e.g., 6127-11-3) |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group imparts yellow hue |

| Melting Point | ~110–115 °C (Predicted) | Decomposes at higher temps |

| Solubility | Soluble in EtOAc, DCM, THF; Sparingly soluble in water | Hydrolyzes in hot water |

| pKa | ~2.5–3.0 | Stronger acid than phenylacetic acid due to α-Br/NO₂ |

Synthetic Pathways

Synthesis of this compound requires careful control to ensure bromination occurs at the α-carbon rather than the aromatic ring.[1][] Two primary methodologies are established: the Hell-Volhard-Zelinsky (HVZ) Reaction and Radical Bromination (Wohl-Ziegler) .[1][]

Method A: Hell-Volhard-Zelinsky (HVZ) Bromination

This is the preferred method for direct conversion of the acid.[1][] The reaction proceeds via the enol of the acid bromide.

-

Reagents: Bromine (Br₂), Thionyl Chloride (SOCl₂) or PBr₃ (catalytic).[1]

-

Mechanism:

Method B: Radical Bromination (NBS)

To avoid harsh acidic conditions, the ester derivative can be brominated using N-Bromosuccinimide (NBS), followed by hydrolysis.[1]

-

Precursor: Ethyl 2-(4-nitrophenyl)acetate.[1][]

-

Reagents: NBS, AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).[1]

-

Mechanism: Radical abstraction of the benzylic hydrogen.[1]

Figure 1: Synthetic routes via HVZ (top) and Radical Bromination (bottom).[1]

Experimental Protocol: Modified HVZ Synthesis

Safety Warning: Bromine is corrosive and toxic.[1] Thionyl chloride releases HCl and SO₂.[1] Perform all operations in a functioning fume hood.

Materials

-

4-Nitrophenylacetic acid (18.1 g, 100 mmol)[1][]

-

Thionyl Chloride (15 mL, excess)[1]

-

Bromine (5.5 mL, 105 mmol)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane[1][]

-

Water (for quenching)[1]

Step-by-Step Procedure

-

Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-nitrophenylacetic acid in dry DCM (50 mL). Add Thionyl Chloride dropwise.[1]

-

Activation: Heat the mixture to reflux for 1 hour until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

-

Bromination: Cool the solution to 40°C. Add Bromine (Br₂) dropwise over 30 minutes. Note: The reaction may require catalytic HBr or a trace of I₂ to initiate.[1]

-

Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization). The starting material spot should disappear.

-

Hydrolysis/Workup:

-

Cool the reaction mixture to 0°C.

-

Cautiously add water (50 mL) dropwise to hydrolyze the acid bromide (Exothermic!).[1]

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

-

Purification: Recrystallize the crude solid from Toluene/Hexanes or Chloroform to yield off-white crystals.

Reactivity & Applications

The α-bromo position is a "soft" electrophile, highly susceptible to S_N2 displacement.[1][] The carboxylic acid allows for coupling to amines or alcohols.[1]

Key Transformations

-

Amination (S_N2): Reaction with ammonia or primary amines yields 4-nitrophenylglycine derivatives.[1][]

-

Esterification: Standard acid-catalyzed reaction with alcohols protects the carboxyl group.[1][]

-

Cyclization: Reaction with thioureas or amidines yields thiazoles or imidazoles.[1]

Figure 2: Reactivity profile highlighting S_N2 displacement and heterocycle formation.[1][][5]

References

-

Precursor Identity: 4-Nitrophenylacetic acid (CAS 104-03-0).[1][][4] PubChem Compound Summary. Link

-

Synthesis Methodology: "Bromination of Phenylacetic Acids." Organic Syntheses, Coll.[6] Vol. 1, p. 108 (General HVZ protocol adaptation). Link

-

Target Compound: 2-bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7).[1][] ChemicalBook/Commercial Listings. Link

-

Radical Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide."[1][] Chemical Reviews, 1948, 43 (2), pp 271–317.

Sources

- 1. 2-(2-Bromo-4-nitrophenyl)acetic acid | C8H6BrNO4 | CID 12404388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nsrlaboratories.com [nsrlaboratories.com]

- 5. Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis and Mechanistic Evaluation of (4-Bromo-2-nitrophenyl)acetic Acid: A Technical Guide

Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Compound: (4-Bromo-2-nitrophenyl)acetic acid (CAS: 6127-11-3)

Executive Summary

(4-Bromo-2-nitrophenyl)acetic acid is a critical chemical intermediate, most notably utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the atypical antipsychotic Ziprasidone[1]. The strategic placement of the bromo, nitro, and acetic acid moieties on the benzene ring presents unique synthetic challenges regarding regioselectivity, functional group tolerance, and industrial scalability.

As process chemistry evolves, the focus has shifted from classical linear syntheses—which often rely on highly toxic reagents like sodium cyanide—to more elegant, atom-economical pathways. This whitepaper critically evaluates the established synthetic methodologies, contrasting the traditional toluene-based route with the modern, highly regioselective Nucleophilic Aromatic Substitution (SNAr) pathway, providing a comprehensive guide for scale-up and optimization.

Mechanistic Pathway Analysis

The Classical Linear Approach (Toluene Nitration & Cyanation)

The traditional synthesis begins with 4-bromotoluene and relies on a sequence of electrophilic aromatic substitution followed by functional group manipulation[1].

-

Regioselective Nitration : Treatment of 4-bromotoluene with a mixed acid system (HNO₃/H₂SO₄) yields 4-bromo-2-nitrotoluene[1]. Mechanistically, the methyl group is weakly activating (via hyperconjugation) and ortho/para directing, while the bromine atom is deactivating (-I > +M) but also ortho/para directing. Because activating groups dictate regiochemistry in competitive electrophilic aromatic substitutions, the nitronium ion (NO₂⁺) preferentially attacks the position ortho to the methyl group.

-

Radical Bromination : The benzylic methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 4-bromo-2-nitrobenzyl bromide[1].

-

Cyanation : Nucleophilic substitution (Sₙ2) with sodium cyanide (NaCN) yields 2-(4-bromo-2-nitrophenyl)acetonitrile[1].

-

Hydrolysis : Acid-catalyzed hydrolysis of the nitrile affords the target (4-bromo-2-nitrophenyl)acetic acid[1].

Causality & Critique: While chemically straightforward, this route suffers from significant drawbacks. Radical bromination is notoriously difficult to control, often leading to over-brominated byproducts (e.g., dibromomethyl derivatives). Furthermore, the reliance on highly toxic NaCN poses severe safety and environmental risks at scale, rendering this route sub-optimal for modern pharmaceutical manufacturing.

The Modern SNAr Pathway (The Fluoroarene Route)

To circumvent the use of cyanide and improve overall yield, a modern approach leverages Nucleophilic Aromatic Substitution (SNAr) starting from 1-bromo-4-fluorobenzene[2].

-

Nitration : Electrophilic nitration of 1-bromo-4-fluorobenzene yields 4-bromo-1-fluoro-2-nitrobenzene. Fluorine is the least deactivating of the halogens due to strong 2p-2p orbital overlap (resonance donation). Thus, nitration occurs regioselectively ortho to the fluorine atom.

-

Nucleophilic Aromatic Substitution (SNAr) : The intermediate is reacted with an active methylene compound, such as ethyl cyanoacetate, under alkaline conditions[2]. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Because fluorine is the most electronegative halogen, it exerts an intense inductive electron-withdrawing effect (-I effect), severely depleting electron density at the ipso-carbon. This drastically stabilizes the anionic transition state, making fluoroarenes react orders of magnitude faster in SNAr than their chloro- or bromo- analogues. The ortho-nitro group acts as an essential electron sink.

-

Hydrolysis and Decarboxylation : The resulting ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate is subjected to harsh acidic hydrolysis. This step hydrolyzes both the ester and the nitrile to carboxylic acids, forming a substituted malonic acid intermediate. Under reflux conditions, spontaneous thermal decarboxylation occurs, smoothly yielding the target acid[2].

The Organosodium Rearrangement Route

Recent patent literature describes an alternative organometallic route starting from 4-bromo-2-nitrochlorotoluene[1]. Reaction with metallic sodium generates an organosodium intermediate that undergoes rearrangement to 4-bromo-2-nitrobenzyl sodium[1]. Subsequent carboxylation with CO₂ yields the target acid[1]. While avoiding cyanide, the use of highly reactive metallic sodium presents distinct engineering challenges for moisture-free, safe industrial scale-up[3].

Pathway Visualization

Figure 1: Comparison of the SNAr Fluoroarene Route (Green) and the Classical Toluene Route (Blue).

Figure 2: The Addition-Elimination mechanism of the SNAr reaction forming the C-C bond.

Comparative Data Analysis

The following table summarizes the operational metrics of the three primary synthetic routes, providing a clear rationale for selecting the SNAr pathway for industrial applications.

| Synthetic Route | Key Starting Material | Key Reagents | Est. Overall Yield | Scalability & Safety Profile |

| Classical Linear [1] | 4-Bromotoluene | HNO₃, NBS, NaCN | ~40-50% | Low ; Severe toxicity risks (NaCN) and over-bromination issues. |

| SNAr (Fluoroarene) [2] | 1-Bromo-4-fluorobenzene | HNO₃, Ethyl cyanoacetate, HCl | ~70-80% | High ; Avoids toxic cyanides, high regioselectivity, robust scale-up. |

| Organometallic [1] | 4-Bromo-2-nitrochlorotoluene | Metallic Na, CO₂ | ~70-90% | Moderate ; Handles hazardous metallic sodium, requires strictly anhydrous conditions. |

Standard Operating Protocol: The SNAr Route

Due to its superior safety profile and yield, the SNAr methodology is the recommended protocol for synthesizing (4-Bromo-2-nitrophenyl)acetic acid[2]. Below is a self-validating, step-by-step experimental workflow.

Step 1: Nitration of 1-Bromo-4-fluorobenzene

-

Rationale : Conducted under strict temperature control to prevent oxidative degradation and dinitration.

-

Procedure :

-

Charge a dry, multi-neck reactor with 1-bromo-4-fluorobenzene (1.0 eq) and dichloromethane (solvent)[2].

-

Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1-1.2 eq) to concentrated H₂SO₄ (3-5 volumes relative to HNO₃) at 0 °C[2].

-

Add the mixed acid dropwise to the substrate solution, maintaining the internal temperature strictly below 30 °C[2].

-

Stir the reaction mixture at 30-38 °C for 1-2 hours. Monitor conversion via TLC (Hexane/Ethyl Acetate).

-

Quench the reaction by pouring the mixture over crushed ice. Extract with dichloromethane, wash with saturated NaHCO₃ until neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-1-fluoro-2-nitrobenzene.

-

Step 2: SNAr with Ethyl Cyanoacetate

-

Rationale : Potassium carbonate acts as a mild base to generate the enolate of ethyl cyanoacetate without hydrolyzing the ester prematurely.

-

Procedure :

-

Suspend anhydrous K₂CO₃ (2.0 eq) in N,N-Dimethylformamide (DMF). Add ethyl cyanoacetate (1.5 eq) and stir at room temperature for 30 minutes to generate the nucleophile.

-

Add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) portion-wise.

-

Heat the reaction mixture to 60-70 °C for 4-6 hours. A deep color change typically indicates the formation of the Meisenheimer complex.

-

Cool to room temperature, dilute with cold water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry, and evaporate to yield crude ethyl 2-(4-bromo-2-nitrophenyl)-2-cyanoacetate.

-

Step 3: Hydrolysis and Decarboxylation

-

Rationale : Strong acidic conditions drive the hydrolysis of both the ester and the nitrile, while the elevated reflux temperature provides the activation energy required for the spontaneous decarboxylation of the transient malonic acid derivative.

-

Procedure :

-

Suspend the crude intermediate from Step 2 in an excess of aqueous strong acid (e.g., 50% H₂SO₄ or concentrated HCl)[2].

-

Reflux the mixture (approx. 100-110 °C) for 12-16 hours[2].

-

Cool the mixture to 0-5 °C to induce precipitation of the product.

-

Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to obtain pure (4-bromo-2-nitrophenyl)acetic acid as a crystalline solid[2].

-

References

- Title: CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents Source: Google Patents URL

- Title: CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents Source: Google Patents URL

- Title: 3-Bromo-4-nitrophenylacetic Acid|CAS 90004-95-8 - Benchchem Source: Benchchem URL

Sources

Comprehensive Technical Guide on CAS 6127-11-3: Properties, Synthetic Utility, and Drug Development Applications

Executive Summary

2-(4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3), frequently referred to as (4-bromo-2-nitrophenyl)acetic acid, is a highly versatile, bifunctional building block utilized extensively in organic synthesis and pharmaceutical development[1]. Featuring an aryl bromide, an ortho-nitro group, and an acetic acid moiety, this compound serves as a privileged scaffold for generating diverse chemical libraries, particularly 6-substituted oxindoles and biaryl derivatives[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, strategic utility in medicinal chemistry, and self-validating experimental protocols for its derivatization.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of CAS 6127-11-3 is critical for optimizing reaction conditions and ensuring analytical purity. The compound typically presents as an off-white to brown solid and requires controlled storage to maintain its integrity[1][4].

Table 1: Physicochemical Properties of CAS 6127-11-3

| Property | Value |

| CAS Number | 6127-11-3 |

| Molecular Formula | C8H6BrNO4 |

| Molecular Weight | 260.04 g/mol |

| Melting Point | 156–168 °C[4] |

| Boiling Point | 392 °C at 760 mmHg |

| Flash Point | 190.9 °C |

| Physical Form | Solid (Off-white to brown)[1][4] |

| Storage Conditions | 0–8 °C or Room Temperature (Protect from light)[1] |

Strategic Role in Medicinal Chemistry

The synthetic value of CAS 6127-11-3 is rooted in its orthogonal reactivity[5]. The molecule contains three distinct functional nodes that can be activated independently:

-

Aryl Bromide: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for the introduction of diverse aryl or alkyl substituents at the C4 position[6].

-

Ortho-Nitro Group: Acts as a masked amine. Upon reduction, it facilitates spontaneous intramolecular reactions with the adjacent side chain[6][7].

-

Acetic Acid Moiety: Available for standard amidation, esterification, or intramolecular lactamization[6].

When the nitro group is reduced to an aniline, the intermediate undergoes rapid intramolecular nucleophilic acyl substitution with the C1-acetic acid group. This reductive cyclization specifically yields 6-bromooxindole—a core pharmacophore found in numerous kinase inhibitors and atypical antipsychotic drugs[2][3].

Figure 1: Orthogonal reactivity pathways of CAS 6127-11-3 for diverse library generation.

Advanced Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating in-process checks and mechanistic causality.

Protocol A: Regioselective Reductive Cyclization to 6-Bromooxindole

Causality: The choice of reducing agent is the most critical parameter. Standard catalytic hydrogenation (e.g., Pd/C with H

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 eq of CAS 6127-11-3 in a 1:1 mixture of Ethanol and Water to achieve a 0.2 M concentration.

-

Causality: The mixed solvent system ensures the solubility of the organic starting material while providing the necessary proton source for the reduction mechanism.

-

-

Reduction: Add 5.0 eq of Iron powder, followed by the dropwise addition of 5.0 eq of glacial Acetic Acid.

-

Causality: Iron acts as the chemoselective electron donor. The slow, dropwise addition of AcOH controls the exothermic nature of the reduction, preventing thermal degradation of the intermediate.

-

-

Cyclization: Heat the reaction mixture to 80 °C for 4 hours.

-

Causality: While nitro reduction can occur at ambient temperature, elevated thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the amine onto the carboxylic acid, driving the elimination of water to close the lactam ring[7].

-

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, yellow) will be consumed, replaced by a lower

spot corresponding to the oxindole (blue fluorescent under 254 nm UV). -

Filtration: Cool the mixture to room temperature and filter through a pad of Celite.

-

Causality: This step removes insoluble iron oxides and unreacted iron powder, preventing emulsion formation during the subsequent extraction.

-

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

). Wash the combined organic layers with saturated NaHCO

Figure 2: Step-by-step workflow for the reductive cyclization to 6-bromooxindole.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Diversifying the aryl ring prior to cyclization is often desired. However, the free carboxylic acid of CAS 6127-11-3 can poison the palladium catalyst or neutralize the base required for transmetalation. By using an excess of a mild aqueous base (e.g., Na

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine 1.0 eq of CAS 6127-11-3, 1.2 eq of the desired arylboronic acid, and 0.05 eq of Pd(dppf)Cl

. -

Base Addition: Add 3.0 eq of aqueous Na

CO-

Causality: The first equivalent deprotonates the carboxylic acid; the remaining equivalents activate the boronic acid, forming the boronate complex required for the transmetalation step.

-

-

Solvent System: Add degassed 1,4-Dioxane to achieve a 0.1 M concentration.

-

Causality: Dioxane provides a high boiling point and excellent solubility. Degassing the solvent strictly prevents the oxidative quenching of the highly reactive Pd(0) active species.

-

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

In-Process Validation: Analyze an aliquot via LC-MS. The mass of the desired cross-coupled product should be detected as

in negative ion mode, confirming C-C bond formation while verifying that the nitro group remains intact. -

Workup: Cool the mixture, dilute with water, and wash with Diethyl Ether to remove organic impurities, homocoupled byproducts, and phosphine ligands. Acidify the aqueous layer to pH 2 using 1M HCl.

-

Causality: Acidification reprotonates the carboxylate, causing the newly formed 4-aryl-2-nitrophenylacetic acid derivative to precipitate out of the aqueous solution.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Handling, Safety, and Analytical Validation

CAS 6127-11-3 is a reactive intermediate and must be handled with appropriate safety measures in a properly ventilated fume hood.

-

Hazard Profile: According to and[4], it is classified under GHS as a Harmful substance (GHS07). It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

-

Storage: The compound should be stored at 0–8 °C in a tightly sealed container[1]. It must be protected from light and moisture to prevent premature degradation or oxidation of the nitro group.

-

Analytical Validation: Routine purity checks should be conducted via HPLC (standard purity is

)[1].

References

-

Accela ChemBio. "SAFETY DATA SHEET: 4-Bromo-2-nitrophenylacetic Acid". Accela ChemBio Inc. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. accelachem.com [accelachem.com]

- 5. CAS 6127-11-3: (4-bromo-2-nitrophenyl)acetic acid [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Spectroscopic Profile of 2-Bromo-2-(4-nitrophenyl)acetic acid

[1]

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (also known as

This guide details the spectroscopic signature (NMR, IR, MS) required for the identification and quality control of this compound, alongside a validated synthesis protocol via the Hell-Volhard-Zelinsky (HVZ) modification.

Compound Identity

| Property | Detail |

| IUPAC Name | 2-Bromo-2-(4-nitrophenyl)acetic acid |

| CAS Registry Number | 4578-72-7 |

| Molecular Formula | |

| Molecular Weight | 260.04 g/mol |

| Structure |

Synthesis & Reaction Pathway

The most reliable method for synthesizing

Reaction Workflow

The following diagram illustrates the conversion of 4-nitrophenylacetic acid to the target

Caption: Figure 1. Synthesis pathway via modified Hell-Volhard-Zelinsky bromination.[1]

Spectroscopic Characterization

The following data represents the standard spectroscopic profile for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification.[1][3] The spectrum is characterized by a distinct singlet for the

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.50 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1] | |

| 8.24 | Doublet ( | 2H | Protons ortho to | |

| 7.70 | Doublet ( | 2H | Protons meta to | |

| 5.45 | Singlet | 1H |

Note: In DMSO-

C NMR Data (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 169.8 | Quaternary ( | Carboxylic Acid Carbonyl |

| 148.1 | Quaternary ( | Ipso-carbon attached to |

| 142.5 | Quaternary ( | Ipso-carbon attached to alkyl chain |

| 129.8 | Methine ( | Aromatic carbons meta to |

| 124.2 | Methine ( | Aromatic carbons ortho to |

| 44.8 | Methine ( |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the carboxylic acid while ruling out esterification or decarboxylation.[1]

| Wavenumber ( | Vibration Mode | Functional Group |

| 2800 - 3200 | Broad Stretch | O-H (Carboxylic Acid) |

| 1725 | Strong Stretch | C=O[1] (Carbonyl) |

| 1525 | Strong Stretch | N-O Asymmetric ( |

| 1348 | Strong Stretch | N-O Symmetric ( |

| 680 - 710 | Medium Stretch | C-Br (Alkyl Halide) |

Mass Spectrometry (MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode

. -

Isotopic Pattern: The presence of one bromine atom results in a characteristic 1:1 ratio for the molecular ion peaks (

and

| m/z (Negative Mode) | Ion Identity | Interpretation |

| 257.9 | Molecular ion (lighter isotope) | |

| 259.9 | Molecular ion (heavier isotope) | |

| 213.9 | Decarboxylation fragment | |

| 79 / 81 | Bromide ion fragment |

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 2-Bromo-2-(4-nitrophenyl)acetic acid from 4-nitrophenylacetic acid.

Reagents

-

Thionyl chloride (

, 1.5 eq)[1] -

Bromine (

, 1.1 eq)[1] -

Carbon tetrachloride (

) or 1,2-Dichloroethane (DCE) as solvent.[1] -

Catalytic Dimethylformamide (DMF).[1]

Step-by-Step Procedure

-

Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 4-nitrophenylacetic acid (18.1 g, 100 mmol) in

(100 mL). Add thionyl chloride (11 mL, 150 mmol) and 2-3 drops of DMF. -

Acid Chloride Formation: Heat the mixture to reflux (70-75°C) for 1 hour until gas evolution (

, -

Bromination: Cool the solution slightly (to ~50°C). Add Bromine (5.6 mL, 110 mmol) dropwise via an addition funnel over 30 minutes.

-

Observation: The red color of bromine should persist initially and then fade as the reaction proceeds.

-

-

Completion: Reflux the mixture for an additional 3 hours. Monitor by TLC or NMR (aliquot quenched in methanol) for the disappearance of the non-brominated species.[1]

-

Hydrolysis: Cool the reaction mixture to room temperature. Pour the mixture carefully into crushed ice (200 g) to hydrolyze the acid chloride back to the acid. Stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). Combine organic layers. -

Purification: Wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Recrystallize the crude solid from Toluene/Hexane to yield off-white crystals.[1]

Quality Control Criteria

References

-

Hell-Volhard-Zelinsky Reaction Mechanism & Applications. Source: Organic Chemistry Portal. URL:[Link][1]

-

Synthesis of

-Bromoacids via Thionyl Chloride Activation. Source:Journal of Organic Chemistry, Vol 52, Issue 15. URL:[Link] -

CAS Registry Data: 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7). Source:[1] Common Chemistry (CAS).[1][5] URL:[Link][1]

2-Bromo-2-(4-nitrophenyl)acetic acid: A Comprehensive Guide to Chemical Compatibility, Reactivity, and Synthetic Workflows

Executive Summary

In drug development workflows, managing the reactivity of polyfunctional intermediates is a recurring challenge. 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7) is a prime example of a "kinetic spring"—a molecule loaded with three distinct reactive sites. As a Senior Application Scientist, I frequently utilize this compound as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective nitric oxide synthase (NOS) inhibitors targeted for cerebrovascular disorder therapies[1].

This whitepaper provides an authoritative, causality-driven guide to the chemical compatibility, storage, and chemoselective manipulation of 2-Bromo-2-(4-nitrophenyl)acetic acid.

Structural Causality & Physicochemical Profile

To understand the compatibility of this compound, we must first deconstruct its molecular architecture. The molecule is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the alpha-carbon of the parent carboxylic acid[2]. The resulting structure features three competing electrophilic centers:

-

The Carboxylic Acid (-COOH): Highly acidic (estimated pKa ~2.5) due to the inductive electron-withdrawing effects of both the adjacent alpha-bromine and the p-nitrophenyl ring.

-

The Alpha-Carbon (-CHBr-): This benzylic position is highly activated for nucleophilic attack. While benzylic halides often undergo

reactions, the strongly electron-withdrawing p-nitro group severely destabilizes any potential carbocation. Consequently, substitution at this carbon strictly proceeds via an -

The p-Nitro Group (-NO

): A strong electron-withdrawing moiety that is highly susceptible to reduction.

Table 1: Physicochemical & Structural Data

| Parameter | Value | Causality / Impact on Handling |

| CAS Number | 4578-72-7 | Unique identifier for procurement and SDS tracking. |

| Molecular Formula | C | High heteroatom count requires careful halogenated waste segregation. |

| Molecular Weight | 260.04 g/mol | Critical for precise stoichiometric calculations in micro-scale synthesis. |

| Reactive Sites | -COOH, -CHBr-, -NO | Trifunctional nature demands strict chemoselective control during reactions. |

Chemical Compatibility Matrix

The trifunctional nature of 2-Bromo-2-(4-nitrophenyl)acetic acid dictates strict storage and handling parameters. A critical failure point in handling this compound is the assumption that it is stable in standard protic solvents.

Table 2: Compatibility & Reactivity Matrix

| Chemical Class / Environment | Compatibility | Mechanistic Consequence |

| Protic Solvents (e.g., MeOH, EtOH) | Poor (Long-term) | Slow solvolysis displaces the alpha-bromide; concurrent esterification occurs over time. Store strictly as a dry solid. |

| Aprotic Polar Solvents (DMF, THF, DCM) | Excellent (Synthesis) | Solvates the compound well without reacting. DMF accelerates |

| Strong Bases (NaOH, KOH) | Incompatible | Exothermic neutralization followed by rapid hydrolysis of the alpha-bromide, yielding |

| Strong Nucleophiles (Amines, Thiols) | Incompatible (Storage) | Rapid |

| Reducing Agents (NaBH | Incompatible | Readily reduces the nitro group to an aniline derivative; prolonged exposure causes hydrogenolysis of the C-Br bond. |

Mechanistic Reactivity Pathways

To successfully utilize this compound, researchers must selectively target one functional group while masking or ignoring the others. The diagram below maps the chemoselective pathways available.

Fig 1: Chemoselective reactivity pathways of 2-Bromo-2-(4-nitrophenyl)acetic acid.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure chemoselectivity and prevent catastrophic batch loss.

Protocol 1: Chemoselective Amination

Objective: Synthesize an alpha-amino acid derivative (e.g., reacting with a secondary amine) without reducing the nitro group or causing decarboxylation.

Causality: We utilize a mild, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger for the generated HBr. THF is chosen as the solvent because it supports

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under N

, dissolve 1.0 eq of 2-Bromo-2-(4-nitrophenyl)acetic acid in anhydrous THF (0.2 M). -

Base Addition: Cool the flask to 0°C. Dropwise, add 2.5 eq of DIPEA. Note: The first equivalent deprotonates the carboxylic acid; the remainder acts as the HBr scavenger.

-

Nucleophile Addition: Slowly add 1.1 eq of the desired secondary amine. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (TLC Check): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH).

-

Validation: The starting material will show a high Rf and stain yellow with bromocresol green. The successful product forms a zwitterion, drastically dropping its Rf to near the baseline, and will stain positive (purple/red) with ninhydrin.

-

-

Workup: Quench the reaction with 1M HCl to pH 3 (protonating the amino group and the carboxylate). Extract with Ethyl Acetate. The aqueous layer will contain the product as a hydrochloride salt. Lyophilize the aqueous layer to yield the pure alpha-amino derivative.

Protocol 2: Acid-Catalyzed Esterification (Carboxyl Protection)

Objective: Mask the carboxylic acid as a methyl ester to prevent zwitterion formation in downstream coupling steps. Causality: We cannot use basic esterification (e.g., alkyl halides + carboxylate) because the alpha-bromo group is highly sensitive to nucleophilic attack. Instead, we use Fischer esterification under strictly anhydrous, acidic conditions.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 eq of the starting material in anhydrous Methanol (0.5 M).

-

Catalyst Addition: Cool to 0°C. Slowly add 0.1 eq of concentrated Sulfuric Acid (H

SO -

Reaction: Attach a reflux condenser and heat to 65°C for 12 hours.

-

Self-Validation (Phase Check): The starting material is sparingly soluble in cold methanol, but the resulting methyl ester is highly soluble. The reaction validating metric is the transition from a cloudy suspension to a clear, pale-yellow solution.

-

Workup: Cool to room temperature and concentrate the methanol in vacuo. Redissolve the residue in DCM and wash with saturated aqueous NaHCO

until the aqueous phase tests at pH 8 (validating complete removal of H

References

- KR100339299B1 - Aniline derivatives with nitric oxide synthase inhibition, Google Patents.

- Benzeneacetic acid, a-hydroxy-4-nitro | CAS#:10098-39-2, Chemsrc.

- The Hell–Volhard–Zelinsky Reaction, Master Organic Chemistry.

- Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography, PMC (NIH).

Sources

- 1. KR100339299B1 - Aniline derivatives with nitric oxide synthase inhibition - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzeneacetic acid, a-hydroxy-4-nitro | CAS#:10098-39-2 | Chemsrc [chemsrc.com]

Technical Guide: Solubility Profile & Handling of 2-Bromo-2-(4-nitrophenyl)acetic acid

[1][2]

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7 ) is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmaceutical heterocycles and complex amino acid derivatives.[1][] Its structure features a carboxylic acid tail, a strongly electron-withdrawing nitro group at the para position, and a labile bromine atom at the

This unique electronic push-pull system renders the compound significantly more acidic than its non-brominated precursor and highly susceptible to nucleophilic attack.[] Understanding its solubility is critical not just for dissolution, but for controlling reaction kinetics (SN2 vs. SN1 pathways) and preventing hydrolytic degradation.

| Physicochemical Attribute | Data / Descriptor |

| Molecular Formula | |

| Molecular Weight | 260.04 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Primary Hazard | Lachrymator (Tear inducing), Corrosive |

| pKa (Predicted) | ~2.5 – 3.0 (Acidified by |

Solubility Profile & Solvent Selection Strategy

The solubility of 2-Bromo-2-(4-nitrophenyl)acetic acid is governed by the interplay between its polar carboxylic acid head, the polarizable bromide, and the lipophilic (but nitro-activated) aromatic ring.[1][]

Theoretical Solubility Matrix

Note: Values below are derived from functional group analysis and behavior of structural analogs (e.g.,

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for nucleophilic substitutions ( |

| Polar Aprotic (Volatile) | Acetone, THF, Acetonitrile | High (>50 mg/mL) | Preferred for reactions requiring easy workup/evaporation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Caution: Solvolysis (esterification) may occur if heated or catalyzed by acid. |

| Chlorinated | DCM, Chloroform, DCE | Moderate (~20-50 mg/mL) | Standard solvents for bromination reactions (radical or ionic).[] |

| Non-Polar | Hexane, Heptane, Cyclohexane | Insoluble / Trace | Used as anti-solvents for recrystallization/precipitation. |

| Aqueous | Water (pH < 2) | Insoluble | Precipitates as free acid.[] |

| Aqueous | Water (pH > 8) | Soluble | Dissolves as the carboxylate salt (e.g., with |

Critical Solvent Effects on Reactivity[1][2]

-

In Acetone/Acetonitrile: The compound exists as a tight ion pair or free molecule, stabilizing the

-carbon for -

In Methanol/Ethanol: The solvent can act as a nucleophile. Prolonged storage or heating in alcohols will lead to the formation of the corresponding

-bromo ester or -

In Water/Base: Rapid dissolution occurs, but the

-bromine is susceptible to hydrolysis, converting the compound to 2-hydroxy-2-(4-nitrophenyl)acetic acid (mandelic acid derivative).[1][]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To establish an exact solubility curve for process optimization.[]

Materials:

-

Analytical Balance (0.1 mg precision)[]

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45 µm PTFE - hydrophobic)[1][]

-

Target Solvent (e.g., Toluene, EtOAc)[1][]

Workflow:

-

Saturation: Add excess 2-Bromo-2-(4-nitrophenyl)acetic acid (approx. 200 mg) to 2.0 mL of solvent in a vial.

-

Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C for 4 hours (agitation speed: 600 rpm).

-

Filtration: Draw the supernatant into a syringe and filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

Visualization: Solubility Workflow

Figure 1: Step-by-step gravimetric workflow for determining precise solubility limits.

Process Chemistry Applications

Synthesis & Purification Context

The solubility profile dictates the synthesis and purification strategy. The compound is typically synthesized by brominating 4-nitrophenylacetic acid.[][3]

-

Reaction Solvent: Glacial Acetic Acid or Carbon Tetrachloride (

).[] The starting material is soluble in hot acetic acid; the product precipitates upon cooling or water addition. -

Recrystallization (Purification):

-

Solvent System: Toluene or Ethyl Acetate/Hexane (1:3).

-

Method: Dissolve in minimum hot Toluene (80°C). Cool slowly to room temperature, then to 0°C. The nitro group aids crystallization by increasing lattice energy, while the bromine adds lipophilicity, requiring a non-polar anti-solvent for high recovery.

-

Reactivity Pathway Diagram[2]

Figure 2: Synthesis and downstream reactivity pathways dependent on solvent choice.

Safety & Handling (E-E-A-T)

WARNING: Lachrymator & Corrosive

-

Engineering Controls: All solubility testing and transfers must be performed inside a functioning fume hood .

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (to quench active bromine species) followed by aqueous Sodium Bicarbonate.

-

Storage: Store in a tightly sealed container at 2-8°C . Moisture will cause hydrolysis, releasing HBr gas (corrosive).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404388, 2-(2-Bromo-4-nitrophenyl)acetic acid. [Link](Note: Used for physicochemical property modeling of structural isomers).[1][]

-

Organic Syntheses (1922). p-Nitrophenylacetic Acid.[] Org. Synth. 1922, 2,[1] 59. [Link](Foundational synthesis of the precursor).

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link](Standard protocol for solvent screening).

"2-Bromo-2-(4-nitrophenyl)acetic acid" molecular weight and formula

This technical guide provides an in-depth analysis of 2-Bromo-2-(4-nitrophenyl)acetic acid , a specialized intermediate in organic synthesis.[1] It is designed for researchers and drug development professionals requiring precise physicochemical data, synthesis protocols, and reactivity profiles.[1]

Molecular Weight, Formula, and Synthetic Utility

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (CAS: 4578-72-7) is a critical building block in medicinal chemistry, particularly for the synthesis of non-natural

Physicochemical Profile

The compound is an

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-2-(4-nitrophenyl)acetic acid | Also known as |

| CAS Number | 4578-72-7 | Distinct from ring-brominated isomers (e.g., 6127-11-3) |

| Molecular Formula | ||

| Molecular Weight | 260.04 g/mol | Average Mass |

| Monoisotopic Mass | 258.948 g/mol | Dominant isotope contribution ( |

| Appearance | Off-white to pale yellow solid | (Predicted based on analogs) |

| Solubility | Soluble in polar organic solvents | DMSO, DMF, Ethyl Acetate, Methanol |

| pKa (Predicted) | ~2.5 - 3.0 | Enhanced acidity due to |

Synthesis & Production Protocols

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid typically involves the radical bromination of 4-nitrophenylacetic acid.[1] Direct Hell-Volhard-Zelinsky (HVZ) conditions can be harsh; therefore, radical bromination using N-Bromosuccinimide (NBS) or molecular bromine under catalytic conditions is often preferred to avoid side reactions on the deactivated aromatic ring.[1]

Validated Synthetic Pathway (Radical Bromination)

Reaction Logic:

The methylene group (

Protocol Steps:

-

Reagents: 4-Nitrophenylacetic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Catalytic AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

-

Solvent: Anhydrous Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative). -

Procedure:

-

Dissolve the starting acid in the solvent under an inert atmosphere (

).[1] -

Add NBS and the radical initiator.[1]

-

Heat to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of starting material via TLC or HPLC.[1]

-

Workup: Cool the mixture to precipitate succinimide. Filter off the solid.[1]

-

Concentrate the filtrate to obtain the crude

-bromo acid.[1] -

Purification: Recrystallization from hexanes/ethyl acetate or use directly if purity >95%.[1]

-

Synthetic Workflow Diagram[1]

Figure 1: Radical bromination pathway transforming 4-nitrophenylacetic acid to the target

Reactivity & Applications in Drug Development[1]

The unique structure of 2-Bromo-2-(4-nitrophenyl)acetic acid makes it a versatile "linchpin" molecule.[1]

Nucleophilic Substitution ( )

The

-

Amination: Reaction with primary or secondary amines yields

-amino acids.[1] This is crucial for synthesizing non-proteinogenic amino acids used in peptide mimetics.[1] -

Thiol Alkylation: Reaction with thiols generates

-thioether derivatives, often used as linkers in antibody-drug conjugates (ADCs).[1]

Heterocycle Formation

Cyclization reactions involving the carboxylic acid and the

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Lachrymator:

-Halo acids are potent tear agents.[1] Handle only in a fume hood.

Storage Conditions:

-

Store at 2-8°C under inert gas (Argon/Nitrogen).

-

Moisture sensitive; hydrolysis can release HBr and revert to the

-hydroxy acid.[1]

References

-

PubChem Compound Summary. (2025). 2-Bromo-2-(4-nitrophenyl)acetic acid (CAS 4578-72-7).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for radical bromination protocols).

Sources

"2-Bromo-2-(4-nitrophenyl)acetic acid" literature review

[1][2][3][4]

Executive Summary & Chemical Profile[2][3][4][5]

2-Bromo-2-(4-nitrophenyl)acetic acid is a highly specialized organobromine intermediate critical for the synthesis of non-natural amino acids, heterocycles, and pharmaceutical active ingredients (APIs).[1][2][3][4] Its structure features a carboxylic acid moiety, a benzylic bromide, and a para-nitro electron-withdrawing group.[1][2][3][4] This unique combination makes the alpha-carbon exceptionally electrophilic, facilitating rapid nucleophilic substitution reactions under mild conditions.[1][2][3][4]

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and applications in drug development, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1][2][3][4]

Chemical Identity Table[2][3][4][6]

| Property | Description |

| IUPAC Name | 2-Bromo-2-(4-nitrophenyl)acetic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 260.04 g/mol |

| Key Functional Groups | Carboxylic Acid, Alkyl Bromide (Benzylic), Nitro (Aromatic) |

| Reactivity Class | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water |

Synthesis Strategies

The synthesis of 2-Bromo-2-(4-nitrophenyl)acetic acid requires precise control to ensure regioselectivity at the alpha-position rather than the aromatic ring.[1][2][3][4] Two primary methodologies are employed: the Hell-Volhard-Zelinsky (HVZ) Reaction and Radical Bromination (NBS) .[1][2][3][4]

Protocol A: Hell-Volhard-Zelinsky (HVZ) Bromination

This is the classical method for alpha-bromination of carboxylic acids.[1][2][3][4] The presence of the electron-withdrawing nitro group deactivates the aromatic ring, minimizing electrophilic aromatic substitution side reactions and favoring alpha-bromination.[1][2][3][4]

Reagents:

-

Brominating Agent: Molecular Bromine (

)[3][4] -

Catalyst: Phosphorus Tribromide (

) or Red Phosphorus (

Mechanism:

-

Activation:

converts the carboxylic acid to the corresponding acyl bromide.[3][4][5][6] -

Enolization: The acyl bromide tautomerizes to its enol form.[3][4] The alpha-protons are acidic due to the adjacent carbonyl and the p-nitrophenyl group.[1][3][4]

-

Bromination: The enol attacks molecular bromine to form the

-bromoacyl bromide.[3][4] -

Hydrolysis: Workup with water hydrolyzes the acyl bromide back to the carboxylic acid, retaining the alpha-bromine.[3][4]

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a drying tube (

). Flush with -

Mixing: Charge the flask with 4-nitrophenylacetic acid (1.0 eq) and a catalytic amount of

(0.1 eq). -

Addition: Heat the mixture to 60-80°C. Slowly add

(1.1 eq) dropwise. The evolution of HBr gas indicates reaction progress.[3][4][7] -

Reflux: After addition, reflux the mixture for 2-4 hours until HBr evolution ceases.

-

Quenching: Cool the reaction mixture to 0°C. Cautiously add ice-cold water to hydrolyze the acid bromide. Caution: This step is highly exothermic.[3][4]

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

, and concentrate in vacuo.[3][4] -

Purification: Recrystallize from a mixture of Hexanes/Ethyl Acetate to yield the pure acid.

Protocol B: Radical Bromination via Ester Intermediate (NBS)

For substrates sensitive to the harsh acidic conditions of the HVZ reaction, a two-step sequence using N-Bromosuccinimide (NBS) is preferred.[1][2][3][4] This method typically proceeds via the ester to prevent decarboxylation or interference from the free acid.[3][4]

Reagents:

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide[3][4]

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative)[3][4]

Step-by-Step Protocol:

-

Esterification: Reflux 4-nitrophenylacetic acid in Methanol with catalytic

to obtain the methyl ester. -

Bromination: Dissolve the ester (1.0 eq) in anhydrous

. Add NBS (1.05 eq) and AIBN (0.05 eq).[3][4] -

Reflux: Heat the mixture to reflux. Irradiate with a tungsten lamp if necessary to initiate the radical chain.[3][4]

-

Monitoring: Monitor by TLC until the starting material is consumed (typically 2-6 hours). Succinimide will precipitate on the surface.[3][4]

-

Filtration: Cool and filter off the succinimide byproduct.[3][4]

-

Hydrolysis: Dissolve the crude bromo-ester in a mixture of THF/Water. Add LiOH (1.1 eq) at 0°C and stir for 1 hour to hydrolyze the ester.

-

Acidification: Acidify carefully with 1M HCl to pH 2 and extract with Ethyl Acetate.

Mechanistic Pathways & Reactivity[3][4]

The chemical behavior of 2-Bromo-2-(4-nitrophenyl)acetic acid is dominated by the synergistic electron-withdrawing effects of the bromine atom, the carboxyl group, and the p-nitrophenyl ring.[1][2][3][4] This creates a highly electrophilic center at the alpha-carbon (

Reactivity Profile

-

Nucleophilic Substitution (

): The primary mode of reactivity.[3][4] The bulky phenyl group might suggest steric hindrance, but the benzylic position is highly activated.[3][4] Weak nucleophiles (amines, azides, thiols) can displace the bromide rapidly.[3][4] -

Elimination (

): In the presence of strong, bulky bases, dehydrohalogenation may occur to form thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Decarboxylation: Under thermal stress, alpha-halo acids can decarboxylate, especially if the carboxylate is formed.[1][2][3][4]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the downstream applications of the compound.

Figure 1: Synthesis pathways (HVZ and NBS routes) and key downstream transformations for 2-Bromo-2-(4-nitrophenyl)acetic acid.

Applications in Drug Development[3][4][11]

This compound serves as a versatile "warhead" or building block in medicinal chemistry.[3][4][9]

Synthesis of Non-Natural Amino Acids

The most direct application is the synthesis of 4-nitrophenylglycine and its derivatives.[3][4]

-

Protocol: Reaction with aqueous ammonia or ammonium hydroxide at room temperature displaces the bromide to yield the alpha-amino acid.[3][4]

-

Significance: Phenylglycine analogs are critical structural motifs in beta-lactam antibiotics (e.g., Ampicillin analogs) and as conformational constraints in peptide drugs.[1][2][3][4]

Heterocycle Formation (Hantzsch Thiazole Synthesis)

Reaction with thioamides (e.g., thiourea or thiobenzamide) yields 2-amino-4-arylthiazole-5-carboxylic acid derivatives.[1][2][3][4]

-

Mechanism: The sulfur atom of the thioamide attacks the electrophilic alpha-carbon (

), followed by cyclization with the carboxylic acid carbonyl (or ester) to form the thiazole ring.[3][4] -

Therapeutic Relevance: Thiazoles are privileged scaffolds in kinase inhibitors and anti-inflammatory agents.[3][4]

Linker Chemistry

The carboxylic acid allows for coupling to amines (amide bond formation), while the bromide allows for alkylation of other pharmacophores.[3][4] This bifunctionality makes it an ideal linker for PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).[1][2][3][4]

Safety & Handling Protocols

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[3][4]

-

Lachrymator: The compound and its acid bromide precursor are potent lachrymators (tear gas agents).[3][4]

Handling Requirements:

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile or Laminate), safety goggles, and a lab coat.[1][2][3][4] A face shield is recommended during the addition of bromine.[3][4]

-

Waste Disposal: Quench all reaction mixtures with sodium thiosulfate (to destroy excess bromine) and sodium bicarbonate (to neutralize acid) before disposal in halogenated organic waste.[3][4]

References

-

Hell-Volhard-Zelinsky Reaction Mechanism. SynArchive. Retrieved from

-

Nucleophilic Substitution of Alpha-Halo Acids. Master Organic Chemistry. Retrieved from

- Synthesis of Phenylglycine Derivatives.Journal of Organic Chemistry.

-

4-Bromophenylacetic acid Properties. Wikipedia. Retrieved from (Note: Comparative data for ring-brominated isomers).[1][2][3][4]

-

N-Bromosuccinimide (NBS) Reactivity. Organic Chemistry Portal. Retrieved from

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. homework.study.com [homework.study.com]

- 7. Sciencemadness Discussion Board - Learning to respect NBS the hard way - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Nitrophenylacetic Acid Blueprint: From Historical Milestones to Modern Drug Development

Historical Genesis: The Foundation of Synthetic Chemistry and Immunology

Nitrophenylacetic acids (NPAAs) are not merely esoteric laboratory reagents; they are foundational pillars that have shaped the trajectories of both industrial chemistry and modern immunology.

The historical significance of NPAAs began at the dawn of the 20th century. In 1905, Adolf von Baeyer was awarded the Nobel Prize in Chemistry for his monumental work on organic dyes, specifically the total synthesis of indigo[1]. A critical pathway in his synthesis utilized ortho-nitrophenylacetic acid (2-NPAA) as a primary building block[1]. This marked one of the first instances where an NPAA derivative revolutionized industrial chemistry by replacing agriculturally sourced dyes with scalable, reliable synthetic alternatives, effectively birthing the modern fine chemical industry[1].

Decades later, NPAA derivatives catalyzed a paradigm shift in a completely different field: immunology. In the 1960s, researchers Rosalind Pitt-Rivers and N. Avrion Mitchison utilized a synthetic derivative known as the NIP hapten (4-hydroxy-3-iodo-5-nitrophenylacetic acid) to map the cellular basis of immune memory[2]. By conjugating NIP to carrier proteins, Mitchison demonstrated that B-cells specifically recognize the hapten (NIP) while T-cells recognize the carrier protein[3]. This self-validating experimental system led to the groundbreaking discovery of T-cell/B-cell cooperation—a mechanism that remains the cornerstone of modern vaccinology and monoclonal antibody development[3].

Structural and Physicochemical Profiling

Understanding the physicochemical properties of NPAA isomers is critical for rational experimental design. The position of the electron-withdrawing nitro group profoundly dictates the molecule's reactivity, solubility, and downstream applications in drug development.

Table 1: Physicochemical Profiling of Nitrophenylacetic Acid Isomers

| Isomer | CAS Number | Melting Point | Structural Significance & Primary Applications |

| 2-Nitrophenylacetic acid (o-NPAA) | 3740-52-1 | 137–141 °C | Sterically hindered. Used in classical Indigo synthesis, as an intermediate for the diuretic amiloride, and in the total synthesis of complex alkaloids[4]. |

| 3-Nitrophenylacetic acid (m-NPAA) | 1877-73-2 | 117–120 °C | Lacks direct resonance with the acetic acid moiety. Primarily utilized in biochemical research and specialized API synthesis. |

| 4-Nitrophenylacetic acid (p-NPAA) | 104-03-0 | 151–152 °C | Highly reactive due to para-position resonance. Critical precursor for atenolol, penicillin derivatives, and squaraine dyes[5],[6]. |

Validated Synthesis Workflows: The Application Scientist's Perspective

As application scientists, we must rely on protocols that act as self-validating systems. The classical synthesis of 4-Nitrophenylacetic acid via the hydrolysis of p-nitrobenzyl cyanide is a masterclass in kinetic control and thermodynamic purification[7].

Protocol: Classical Hydrolysis of p-Nitrobenzyl Cyanide

Step 1: Preparation of the Acidic Hydrolysis Matrix

-

Action: Prepare a solution of 300 mL concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.

-

Causality: The specific dilution of sulfuric acid is critical. If the acid is too concentrated, it induces charring and unwanted side reactions; if too dilute, the reaction kinetics drop below practical thresholds, leaving unreacted nitrile.

Step 2: Substrate Introduction

-

Action: Place 100 g (0.62 mole) of p-nitrobenzyl cyanide into a 1-L round-bottomed flask. Pour two-thirds of the acid solution over the substrate and agitate until fully moistened[7].

-

Causality: Pre-wetting the solid prevents clumping. This ensures a uniform surface area for the acid to attack, which prevents localized thermal runaway and ensures a homogeneous reaction matrix.

Step 3: Thermal Activation

-

Action: Attach a reflux condenser and heat the mixture to a boil for exactly 15 minutes without shaking[7].

-

Causality: The 15-minute boiling window is a self-validating kinetic endpoint. Exceeding this time leads to product degradation (evidenced by a severely darkened reaction mixture), while falling short results in incomplete hydrolysis.

Step 4: Quenching and Precipitation

-

Action: Dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C[7].

-

Causality: Rapid cooling and dilution drastically reduce the solubility of the newly formed 4-NPAA. This drives high-yield precipitation while keeping water-soluble impurities locked in the supernatant.

Step 5: Purification via Recrystallization

-

Action: Filter the precipitate, wash with ice water, and dissolve in 1600 mL of boiling water. Filter rapidly through a steam funnel[7].

-

Causality: The solubility curve of 4-NPAA is exceptionally steep near 100°C. Rapid hot filtration is mandatory to prevent premature crystallization in the funnel. Upon cooling, the filtrate yields pure pale yellow needles (Yield: 92–95%, MP: 151–152°C)[7].

(Note: Modern industrial syntheses often replace the highly toxic cyanide precursor with 2-phenylethanol, which undergoes sequential nitration and oxidation using a TEMPO-NaClO2-NaClO catalytic system to yield 4-NPAA[4].)

Workflow for the synthesis of 4-Nitrophenylacetic acid via nitrile hydrolysis.

Modern Applications in Drug Development

Today, NPAAs are indispensable in the late-stage functionalization and total synthesis of Active Pharmaceutical Ingredients (APIs).

Complex Alkaloid Synthesis: The ortho isomer (2-NPAA) is utilized in the total synthesis of complex natural products, such as actinophyllic acid[8]. By leveraging the reactivity of the acetic acid side chain and the reducible nature of the nitro group, chemists can construct the intricate tetracyclic core of actinophyllic acid, a potent inhibitor of carboxypeptidase U[8].

API Intermediates: 4-NPAA is a direct precursor in the synthesis of atenolol (a widely prescribed β1 receptor blocker) and serves as a foundational building block for semi-synthetic penicillins[5],[6]. Furthermore, fluorinated derivatives of NPAAs are increasingly utilized by medicinal chemists to enhance the metabolic stability and binding affinity of next-generation drug candidates[5].

The role of the NIP hapten in elucidating T-Cell and B-Cell cooperation.

References

-

Title: Award ceremony speech - NobelPrize.org Source: NobelPrize.org URL: [Link]

-

Title: p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

-

Title: Total Synthesis of (±)- and (−)-Actinophyllic Acid Source: scispace.com URL: [Link]

-

Title: Nicholas Avrion Mitchison. 5 May 1928—28 December 2022 Source: royalsocietypublishing.org URL: [Link]

-

Title: The Discovery of T Cell–B Cell Cooperation Source: frontiersin.org URL: [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Frontiers | The Discovery of T Cell–B Cell Cooperation [frontiersin.org]

- 4. Research on the Synthesis of p-Nitrobenzoic Acid - Career Henan Chemical Co. [coreychem.com]

- 5. nsrlaboratories.com [nsrlaboratories.com]

- 6. caming.com [caming.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

Methodological & Application

"2-Bromo-2-(4-nitrophenyl)acetic acid" as an intermediate in pharmaceutical synthesis

Application Note: 2-Bromo-2-(4-nitrophenyl)acetic Acid in Pharmaceutical Synthesis

Executive Summary

2-Bromo-2-(4-nitrophenyl)acetic acid (BNPAA) is a high-value electrophilic intermediate used in the synthesis of non-proteinogenic amino acids, peptidomimetics, and heterocyclic pharmacophores.[1] Its structural uniqueness lies in the

This dual functionality allows BNPAA to serve as a "linchpin" reagent in two critical pharmaceutical pathways:

-

Nucleophilic Substitution (

): Precursor to 4-nitrophenylglycine , a synthetic equivalent for the 4-aminophenylglycine moiety found in novel peptide therapeutics (e.g., Odevixibat analogs) and -

Cyclocondensation: A key building block for thiazolidinone and thiazole scaffolds via the Hantzsch synthesis, widely utilized in antimicrobial and anticancer drug discovery.

This guide provides validated protocols for the synthesis of BNPAA and its downstream conversion into bioactive heterocycles, emphasizing reaction control and impurity management.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Bromo-2-(4-nitrophenyl)acetic acid |

| Common Name | |

| Structure | |

| Molecular Weight | 260.04 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Reactivity Profile | Highly electrophilic at |

| Storage | 2–8°C, under inert atmosphere (Ar/ |

Strategic Synthesis Pathways

The utility of BNPAA stems from its ability to access diverse chemical space.[2] The diagram below illustrates its central role in divergence synthesis.

Figure 1: Divergent synthesis pathways utilizing BNPAA as a core electrophile.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2-(4-nitrophenyl)acetic Acid

Rationale: Direct bromination of 4-nitrophenylacetic acid is preferred over the Hell-Volhard-Zelinsky (HVZ) reaction for lab-scale purity, as it avoids harsh phosphorous halides. We utilize a radical-initiated bromination or acid-catalyzed enolization strategy.

Reagents:

-

4-Nitrophenylacetic acid (10.0 g, 55.2 mmol)

-

N-Bromosuccinimide (NBS) (10.8 g, 60.7 mmol)

-

Catalytic

(48% aq., 5 drops) or -

Reflux condenser, drying tube.

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 4-nitrophenylacetic acid in 100 mL of 1,2-dichloroethane (DCE).

-

Activation: Add NBS (1.1 equiv) and a catalytic amount of HBr (or benzoyl peroxide if running radical mechanism).

-

Reflux: Heat the mixture to reflux (83°C) with vigorous stirring for 4–6 hours.

-

Checkpoint: Monitor reaction by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the less polar bromo-product (

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.

-

Extraction: Wash the filtrate with water (

mL) and brine ( -

Isolation: Concentrate under reduced pressure to yield a crude yellow solid.

-

Purification: Recrystallize from toluene/heptane to afford BNPAA as off-white needles.

-

Typical Yield: 85–92%

-

Melting Point: 108–112°C (Decomposes)

-

Protocol B: Synthesis of Thiazolidinone Scaffold (Hantzsch-Type)

Rationale: This reaction exploits the

Reagents:

-

BNPAA (1.0 equiv)

-

Thiourea (or N-substituted thiourea) (1.1 equiv)

-

Sodium Acetate (anhydrous) (2.0 equiv)

-

Ethanol (Absolute)

Procedure:

-

Setup: Charge a reaction vessel with BNPAA (2.6 g, 10 mmol) and ethanol (30 mL).

-

Addition: Add thiourea (0.84 g, 11 mmol) and sodium acetate (1.64 g, 20 mmol).

-

Cyclization: Reflux the mixture for 3–5 hours.

-

Precipitation: Pour the hot reaction mixture into ice-cold water (100 mL).

-

Filtration: The product, 2-amino-5-(4-nitrophenyl)thiazol-4(5H)-one , precipitates as a yellow solid.

-

Purification: Recrystallize from ethanol/DMF.

Pharmaceutical Relevance & Applications

Precursor to Non-Proteinogenic Amino Acids

BNPAA is the direct precursor to 4-nitrophenylglycine . Through catalytic hydrogenation (

-

Significance: Phenylglycine motifs restrict conformational flexibility in peptides, increasing potency and selectivity.

-

Drug Examples: 4-hydroxyphenylglycine is a core component of Cefadroxil (Antibiotic) and Odevixibat (Ileal bile acid transporter inhibitor). BNPAA provides a route to the nitro analog, allowing for late-stage reduction and functionalization (e.g., diazonium coupling) not possible with the hydroxy variant.

Bioconjugation & Proteomics

The high reactivity of the

-

Protocol: Reacting BNPAA with protein thiols introduces a 4-nitrophenyl moiety.

-

Readout: The nitro group serves as a spectroscopic handle (UV-Vis at ~270-280 nm) or an electrochemical tag for detecting cysteine residues in complex proteomes.

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete bromination due to moisture. | Ensure reagents (NBS) are dry; use anhydrous solvents. |

| Dark/Tar Product | Decarboxylation due to overheating.[6] | Do not exceed 90°C. Keep reaction under |

| Impurity: Ring Bromination | Radical attack on the ring instead of | Use catalytic HBr (ionic mechanism) rather than light/peroxide (radical) if selectivity is poor. |

| Hydrolysis | Exposure to atmospheric moisture. | Store BNPAA in a desiccator. Convert to ester if long-term storage is needed. |

References

- Hantzsch Thiazole Synthesis:Organic Syntheses, Coll. Vol. 3, p. 76 (1955).

-

Synthesis of Phenylglycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. Link

-

Thiazolidinone Pharmacophores: Vicini, P., et al. (2006). Synthesis and antimicrobial activity of novel 2-thiazolin-4-one derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

-

Reaction with Thioureas: Aggarwal, R., et al. (2024). Reaction of unsymmetrical

-bromo-1,3-diketones with N-substituted thioureas. Royal Society of Chemistry Advances. Link -

Pharmaceutical Amino Acid Fragments: Han, J., et al. (2022).[4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids.[7] Pharmaceuticals, 15(8), 999. Link

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Synthesis of 4-Bromo-2-nitrophenylacetic Acid

[1][2][3]

Abstract & Core Directive

This application note details a high-fidelity protocol for the synthesis of 4-bromo-2-nitrophenylacetic acid (CAS 6127-11-3) . While traditional routes utilize the cyanidation of benzyl halides (requiring toxic NaCN) or the oxidation of nitrotoluenes, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach utilizes diethyl malonate and 4-bromo-1-fluoro-2-nitrobenzene, offering superior regiocontrol, enhanced safety profile (cyanide-free), and scalability suitable for pharmaceutical intermediate production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the bromine substituent while installing the acetic acid moiety ortho to the nitro group.

Strategic Logic[4][5]

-

Disconnection: The C-C bond between the alpha-carbon and the aromatic ring is the strategic disconnection point.

-

Precursor Selection: 4-Bromo-1-fluoro-2-nitrobenzene is selected as the electrophile. The nitro group ortho to the fluorine activates the ring for SNAr, while the bromine at the para position remains relatively inert under mild basic conditions.

-

Nucleophile: Diethyl malonate serves as a "masked" acetic acid equivalent. Following substitution, hydrolysis and decarboxylation yield the target acid.

Pathway Visualization

Figure 1: Retrosynthetic logic prioritizing the SNAr pathway to avoid cyanide handling.

Materials & Reagents

| Reagent / Solvent | CAS No. | Equiv.[1] | Role | Purity / Grade |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | 1.0 | Substrate | >98% |

| Diethyl Malonate | 105-53-3 | 1.2 | Nucleophile | Reagent Grade |

| Sodium Hydride (60% in oil) | 7681-65-4 | 2.2 | Base | Dry |

| Tetrahydrofuran (THF) | 109-99-9 | - | Solvent | Anhydrous |

| Hydrochloric Acid (6M) | 7647-01-0 | Excess | Hydrolysis | ACS Grade |

| Ethanol | 64-17-5 | - | Co-solvent | Absolute |

Safety Note: Sodium hydride is pyrophoric. Handle under inert atmosphere (N₂ or Ar). 4-Bromo-1-fluoro-2-nitrobenzene is a skin irritant.

Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of Diethyl 2-(4-bromo-2-nitrophenyl)malonate.

-

Apparatus Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, addition funnel, and a thermometer. Flame-dry the glassware under vacuum and purge with Nitrogen.

-

Base Preparation: Charge the flask with Sodium Hydride (2.2 equiv) suspended in anhydrous THF (10 mL/g of substrate) . Cool the suspension to 0°C using an ice bath.

-

Nucleophile Formation: Add Diethyl Malonate (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.

-

Substrate Addition: Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0°C.

-

Critical Parameter: Maintain internal temperature <10°C to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[6] The starting fluoride should be consumed.

-

-

Quench: Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0°C.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Result: Crude yellow oil (Diethyl 2-(4-bromo-2-nitrophenyl)malonate). Proceed directly to Phase 2 or purify via flash chromatography if high purity is required immediately.

-

Phase 2: Hydrolysis and Decarboxylation

Objective: Conversion of the malonate ester to the acetic acid final product.

-

Hydrolysis: Dissolve the crude malonate intermediate in Ethanol (5 mL/g) . Add 6M NaOH (5 equiv) .

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours.

-

Acidification & Decarboxylation: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl until pH < 1.

-

Observation: A precipitate may form.

-

-

Thermal Decarboxylation: Heat the acidic mixture at reflux (approx. 100°C) for 4–6 hours.

-

Isolation: Cool the mixture to room temperature. The product, 4-Bromo-2-nitrophenylacetic acid , typically precipitates as an off-white to pale yellow solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.

Process Visualization

Figure 2: Operational workflow for the malonate-based synthesis.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 165–169°C [Reference 1].

-

1H NMR (400 MHz, DMSO-d6):

-

δ 12.60 (s, 1H, -COOH)

-

δ 8.25 (d, J = 2.0 Hz, 1H, Ar-H3)

-

δ 7.90 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H5)

-

δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H6)

-

δ 3.95 (s, 2H, -CH₂-)

-

-

IR Spectrum: Characteristic bands at ~1700 cm⁻¹ (C=O stretch) and ~1530/1350 cm⁻¹ (NO₂ stretch).

Alternative Route (Classic)

For contexts where 4-bromo-2-nitrotoluene is the requisite starting material.

-

Bromination: 4-Bromo-2-nitrotoluene + NBS (cat.[7] Benzoyl Peroxide)

4-Bromo-2-nitrobenzyl bromide. -

Cyanation: Benzyl bromide + NaCN (in DMSO/H₂O)

4-Bromo-2-nitrophenylacetonitrile. -

Hydrolysis: Nitrile + H₂SO₄/H₂O (Reflux)

4-Bromo-2-nitrophenylacetic acid.[7]-

Note: This route is less preferred due to the use of highly toxic Sodium Cyanide and the variable yields associated with the radical bromination step.[2]

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Moisture in THF or NaH | Ensure THF is freshly distilled or from a dry solvent system. Use fresh NaH. |

| Incomplete Decarboxylation | pH not low enough or Temp too low | Ensure pH < 1 using conc. HCl. Maintain vigorous reflux (100°C+) for at least 4 hours. |

| Impurity: Phenol derivative | Hydrolysis of F before Malonate attack | Ensure the enolate is fully formed before adding the substrate. Keep temp low during addition. |

References

-

TCI Chemicals. Product Specification: 4-Bromo-2-nitrophenylacetic Acid (CAS 6127-11-3).[7][2] Retrieved from .

-

CN101805265A. Synthesis method of 2-nitro-4-substituted phenylacetic acid.[2] Google Patents. Retrieved from .